

# The Evolutionary Conservation of OGG1: A Cornerstone of Genomic Integrity

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## Compound of Interest

Compound Name: *Odg1*

Cat. No.: *B1578478*

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## Introduction

8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, the primary cellular defense mechanism against mutagenic oxidative DNA damage. Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, frequently damage DNA, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most abundant and mutagenic lesions. If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions. OGG1 recognizes and excises 8-oxoG, initiating the BER pathway to restore the integrity of the genome. The remarkable evolutionary conservation of OGG1 and its functional analogs from bacteria to humans underscores its fundamental role in maintaining genomic stability and preventing diseases such as cancer and inflammatory disorders. This guide provides a comprehensive overview of the evolutionary conservation of OGG1, its structure-function relationship, its involvement in key signaling pathways, and detailed experimental protocols for its study.

## Evolutionary Conservation of OGG1

The presence of OGG1 or its functional homologs across all domains of life highlights the universal importance of repairing oxidative DNA damage. In prokaryotes, the formamidopyrimidine [fapy]-DNA glycosylase (Fpg) performs a similar function to eukaryotic OGG1. While OGG1 and Fpg share a common substrate, they do not exhibit significant overall

sequence homology, suggesting a case of convergent evolution for the recognition and repair of 8-oxoG.

In eukaryotes, OGG1 is highly conserved from yeast to humans. The human OGG1 protein shares a 38% sequence identity with its ortholog in *Saccharomyces cerevisiae*[1]. This conservation is particularly high in the active site and DNA binding domains, reflecting the stringent structural requirements for lesion recognition and catalysis.

## Quantitative Data on OGG1 Conservation

The following tables summarize the available quantitative data on the sequence, kinetic, and structural conservation of OGG1 and its functional homologs.

Organism	Ortholog/Analog	Sequence Identity to Human OGG1 (%)
Homo sapiens	OGG1	100
Mus musculus	Ogg1	Data not available
Saccharomyces cerevisiae	Ogg1	38[1]
Escherichia coli	Fpg	Data not available

Enzyme Source	Substrate	Km (nM)	kcat (min <sup>-1</sup> )	kcat/Km (nM <sup>-1</sup> min <sup>-1</sup> )
Human OGG1	8-oxoG:C	3.4	300	88.2
Human OGG1 (with probe OGR1)	8-oxoG	773 ± 120	0.07	0.00009
E. coli Fpg	8-oxoG:C	6	3	0.5
E. coli Fpg (with probe OGR1)	8-oxoG	14.5 ± 2.9	0.2	0.014

Structure 1	Structure 2	RMSD (Å)	Note
Human OGG1 (bound to 8-oxoG DNA)	Human OGG1 (Apo)	Data not available	
Human OGG1	Bacterial Fpg	Data not available	

## Structure and Function of OGG1

Human OGG1 is a bifunctional enzyme possessing both N-glycosylase and apurinic/apyrimidinic (AP) lyase activities. The enzyme is comprised of an N-terminal domain and a C-terminal domain, which houses the helix-hairpin-helix (HhH) motif and the Gly/Pro-rich loop followed by an aspartate residue (GPD motif), a characteristic of the HhH-GPD superfamily of DNA glycosylases.

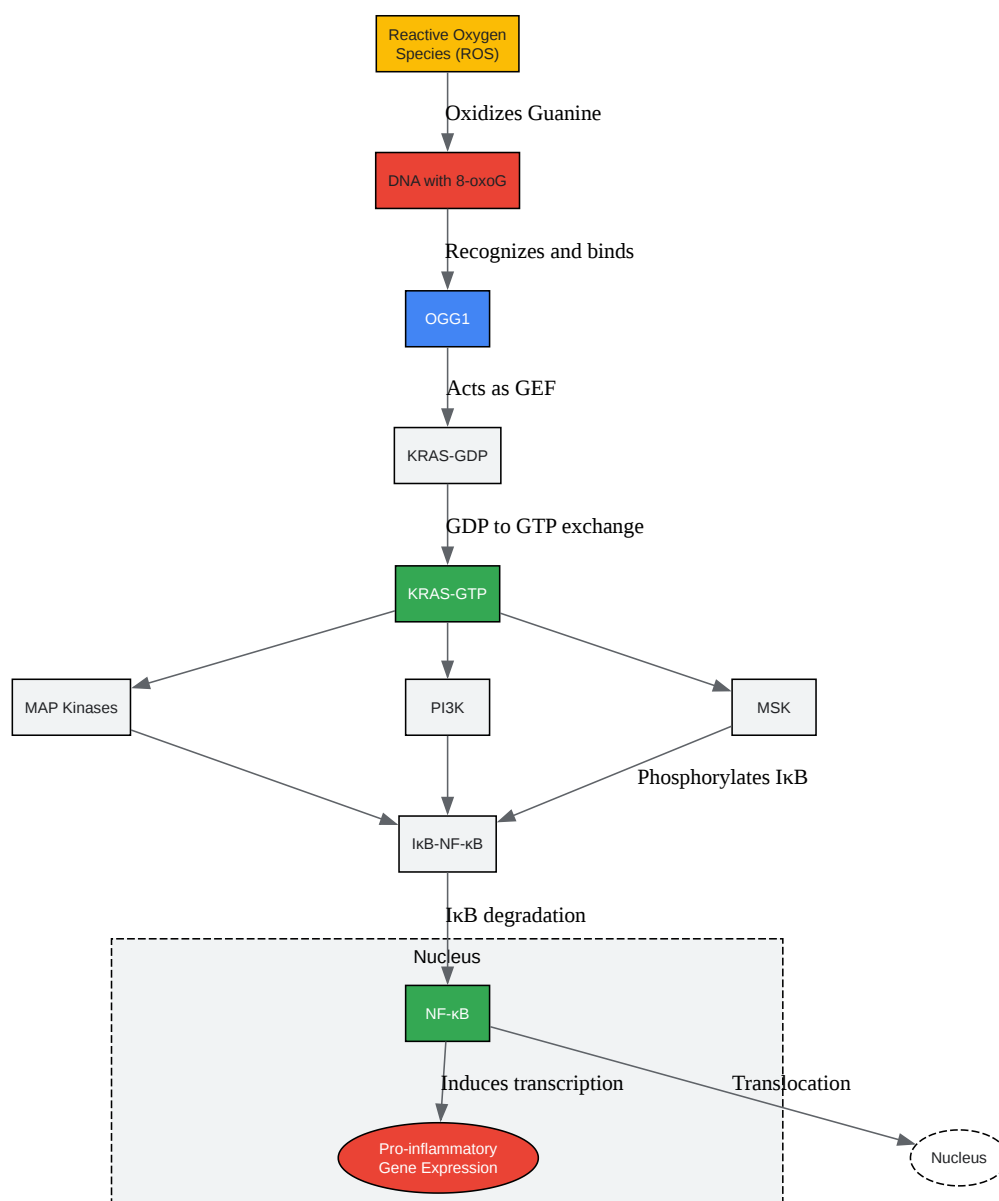
The catalytic mechanism involves the recognition of the 8-oxoG lesion, which is then flipped out of the DNA helix and into the enzyme's active site pocket. The N-glycosylase activity cleaves the bond between the damaged base and the deoxyribose sugar, releasing the free 8-oxoG base and creating an AP site. The subsequent, albeit weaker, AP lyase activity of OGG1 can then cleave the phosphodiester backbone 3' to the AP site via a  $\beta$ -elimination reaction. In the cellular context, the AP site is more efficiently processed by AP endonuclease 1 (APE1).

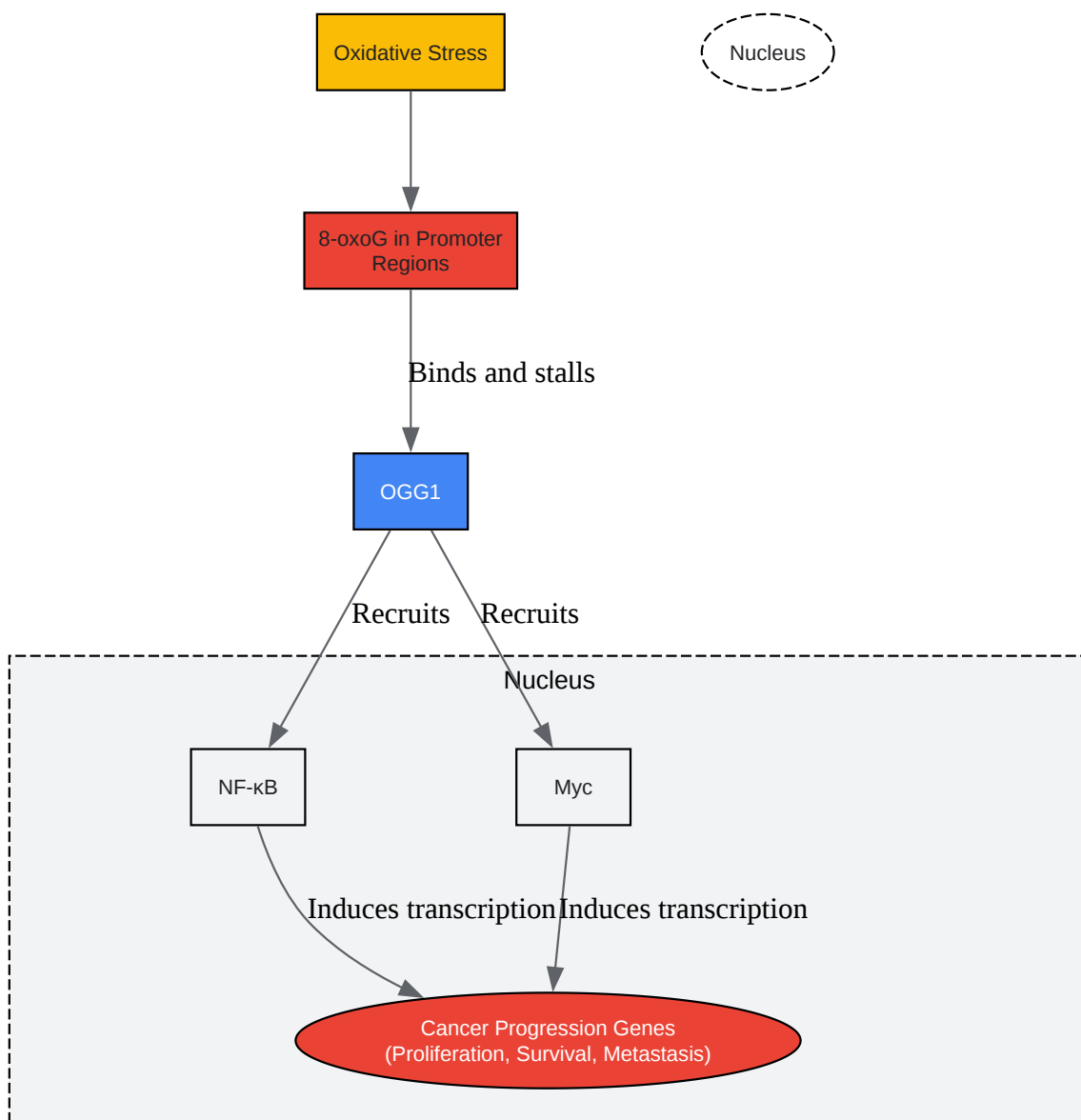
## Signaling Pathways Involving OGG1

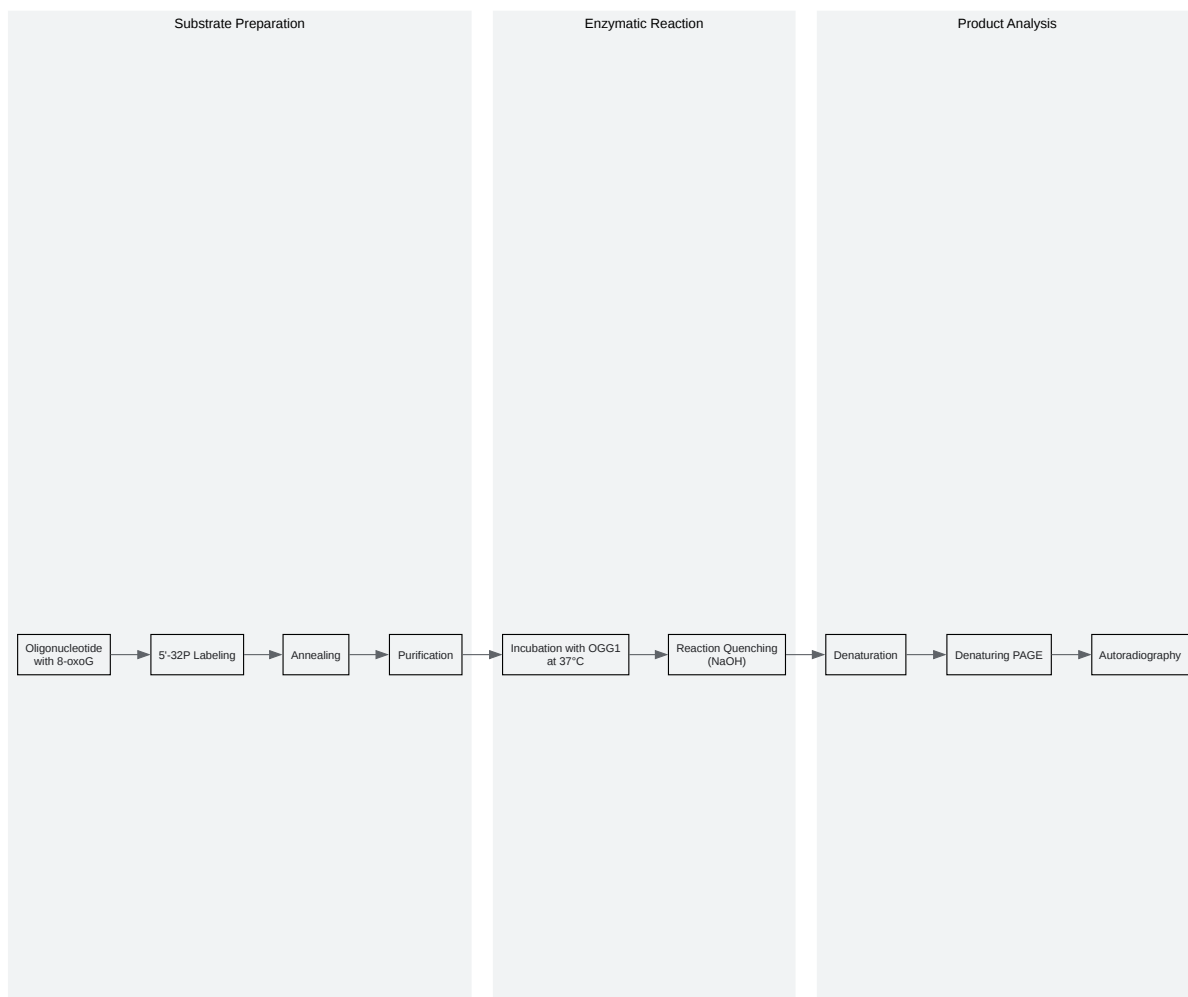
Beyond its canonical role in DNA repair, emerging evidence indicates that OGG1 is a key player in cellular signaling, particularly in inflammation and cancer.

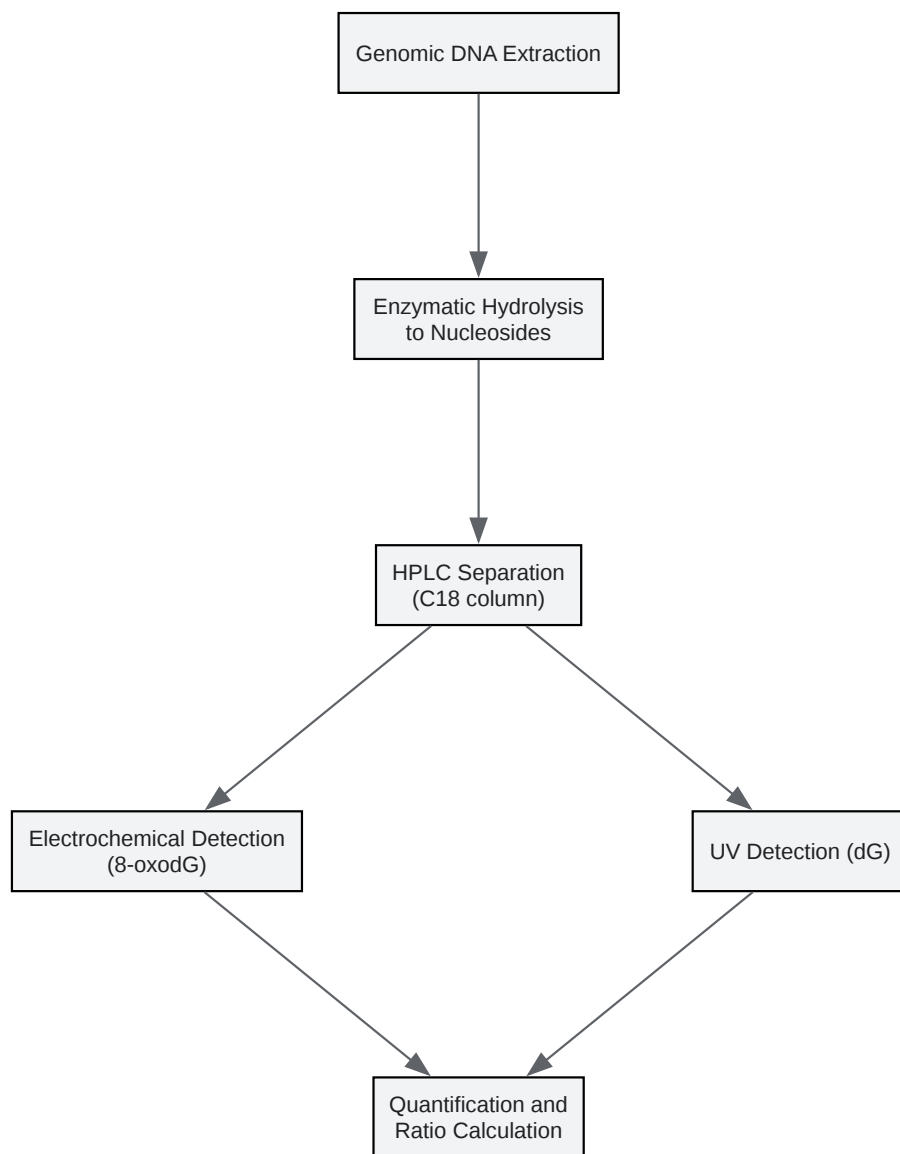
### OGG1 in Inflammatory Signaling

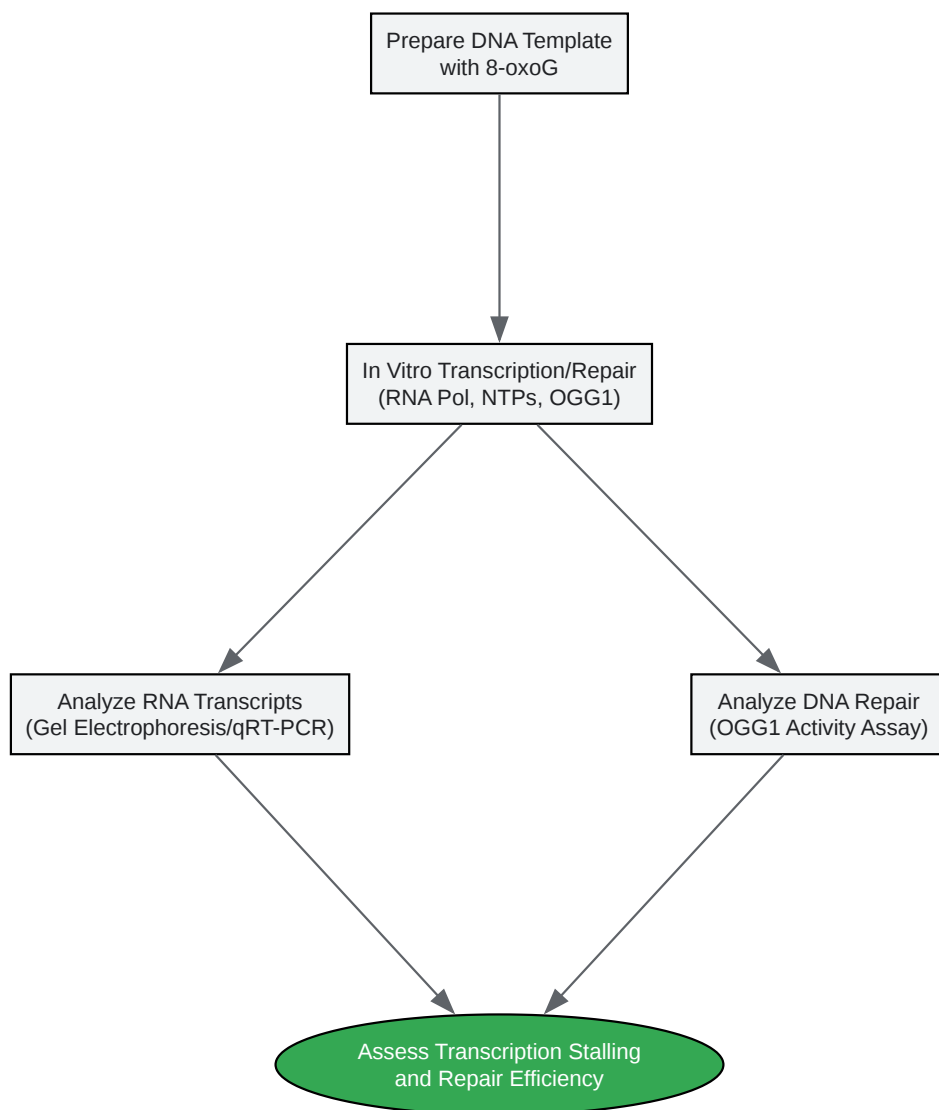
OGG1-initiated BER can trigger a pro-inflammatory signaling cascade. The binding of OGG1 to 8-oxoG and its subsequent excision can lead to the activation of small GTPases like KRAS. Activated KRAS then initiates a downstream signaling cascade involving MAP kinases, PI3K, and MSK, ultimately leading to the activation of the transcription factor NF- $\kappa$ B. NF- $\kappa$ B then translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.











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## References

- 1. Cloning and characterization of hOGG1, a human homolog of the OGG1 gene of *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
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